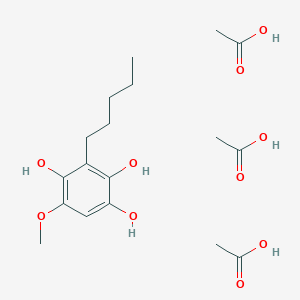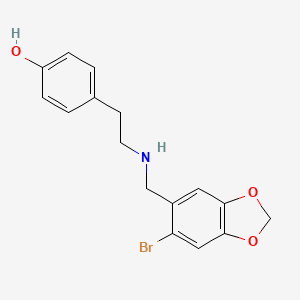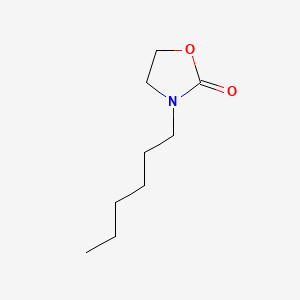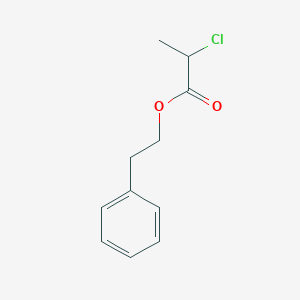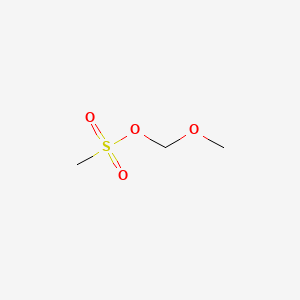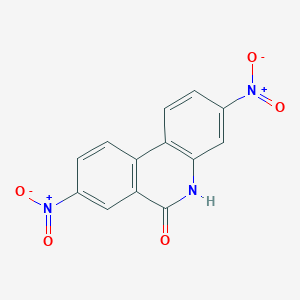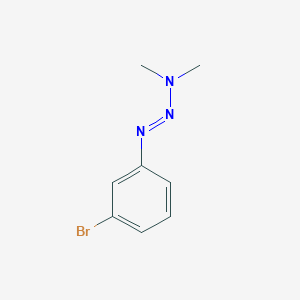
(1E)-1-(3-Bromophenyl)-3,3-dimethyltriaz-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1-(3-Bromophenyl)-3,3-dimethyltriaz-1-ene is an organic compound that belongs to the class of triazene derivatives. Triazenes are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(3-Bromophenyl)-3,3-dimethyltriaz-1-ene typically involves the reaction of 3-bromobenzaldehyde with a suitable amine under reflux conditions. The reaction is carried out in an appropriate solvent, such as ethanol, and monitored using techniques like FT-IR and NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
(1E)-1-(3-Bromophenyl)-3,3-dimethyltriaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted triazene derivatives with various functional groups.
科学的研究の応用
(1E)-1-(3-Bromophenyl)-3,3-dimethyltriaz-1-ene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (1E)-1-(3-Bromophenyl)-3,3-dimethyltriaz-1-ene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s triazene moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
(1E)-1-(3-Bromophenyl)methylene-2-piperidin-1-ylethylamine: Another triazene derivative with similar structural features.
(1E)-1-(4-Bromophenyl)-3,3-dimethyltriaz-1-ene: A closely related compound with a different substitution pattern on the phenyl ring.
Uniqueness
(1E)-1-(3-Bromophenyl)-3,3-dimethyltriaz-1-ene is unique due to its specific substitution pattern and the presence of the triazene moiety. This structural configuration imparts distinct reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
29878-94-2 |
|---|---|
分子式 |
C8H10BrN3 |
分子量 |
228.09 g/mol |
IUPAC名 |
N-[(3-bromophenyl)diazenyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H10BrN3/c1-12(2)11-10-8-5-3-4-7(9)6-8/h3-6H,1-2H3 |
InChIキー |
UIPOFGLNWOBTSN-UHFFFAOYSA-N |
正規SMILES |
CN(C)N=NC1=CC(=CC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)
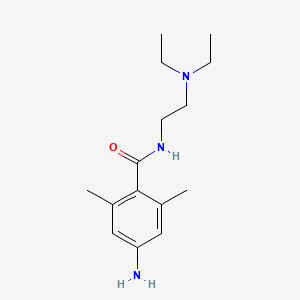
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14695703.png)
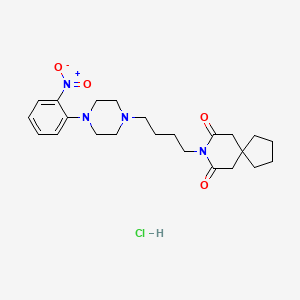
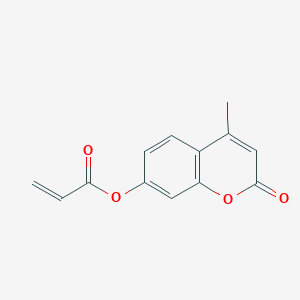
![Phenol, 4-[(4-methylphenyl)methyl]-](/img/structure/B14695713.png)

